1-Methoxycyclopentane-1-carbonitrile
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Overview
Description
1-Methoxycyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a derivative of cyclopentane, where a methoxy group and a nitrile group are attached to the same carbon atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxycyclopentane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Methoxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxycyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes. The methoxy group can also influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 1-methoxycyclopentane-1-carbonitrile.
Cyclopentanecarbonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methoxycyclohexane-1-carbonitrile: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitrile group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-methoxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQWPIHPKNKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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